Cas no 369-50-6 (6-fluoropyridine-3-carboxamide)
6-fluoropyridine-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 3-Pyridinecarboxamide,6-fluoro-
- 6-fluoropyridine-3-carboxamide
- 6-Fluor-nicotinsaeure-amid
- 6-Fluoronicotinamide
- 6-fluoro-nicotinic acid amide
- AC1L89V2
- NCIOpen2_003537
- Nicotinamide, 6-fluoro-
- NIOSH
- NSC407957
- QS4476050
- SureCN2514244
- NIOSH/QS4476050
- NSC-407957
- CS-0239553
- EN300-215179
- 3-Pyridinecarboxamide, 6-fluoro-
- SCHEMBL2514244
- QS44760500
- DTXSID70324902
- Z1183725924
- 6-fluoro-nicotinamide
- AKOS013288116
- MFCD01755146
- 369-50-6
-
- MDL: MFCD01755146
- Inchi: 1S/C6H5FN2O/c7-5-2-1-4(3-9-5)6(8)10/h1-3H,(H2,8,10)
- InChI Key: PGBXHSHENWASTH-UHFFFAOYSA-N
- SMILES: FC1=CC=C(C(N)=O)C=N1
Computed Properties
- Exact Mass: 140.03865
- Monoisotopic Mass: 140.039
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 56Ų
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Boiling Point: 305.3±27.0 °C at 760 mmHg
- Flash Point: 138.4±23.7 °C
- Refractive Index: 1.542
- PSA: 55.98
- LogP: 1.01990
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
6-fluoropyridine-3-carboxamide Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
6-fluoropyridine-3-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B439845-10mg |
6-fluoropyridine-3-carboxamide |
369-50-6 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B439845-50mg |
6-fluoropyridine-3-carboxamide |
369-50-6 | 50mg |
$ 185.00 | 2022-06-07 | ||
| TRC | B439845-100mg |
6-fluoropyridine-3-carboxamide |
369-50-6 | 100mg |
$ 295.00 | 2022-06-07 | ||
| Apollo Scientific | PC446185-1g |
6-Fluoronicotinamide |
369-50-6 | 95+% | 1g |
£356.00 | 2023-09-01 | |
| abcr | AB532627-1 g |
6-Fluoro-nicotinamide |
369-50-6 | 1g |
€464.10 | 2022-08-31 | ||
| Chemenu | CM519080-1g |
6-Fluoronicotinamide |
369-50-6 | 98% | 1g |
$492 | 2022-06-11 | |
| Enamine | EN300-215179-0.05g |
6-fluoropyridine-3-carboxamide |
369-50-6 | 95% | 0.05g |
$174.0 | 2023-09-16 | |
| Enamine | EN300-215179-0.1g |
6-fluoropyridine-3-carboxamide |
369-50-6 | 95% | 0.1g |
$257.0 | 2023-09-16 | |
| Enamine | EN300-215179-0.25g |
6-fluoropyridine-3-carboxamide |
369-50-6 | 95% | 0.25g |
$367.0 | 2023-09-16 | |
| Enamine | EN300-215179-0.5g |
6-fluoropyridine-3-carboxamide |
369-50-6 | 95% | 0.5g |
$579.0 | 2023-09-16 |
6-fluoropyridine-3-carboxamide Suppliers
6-fluoropyridine-3-carboxamide Related Literature
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1. Structural and cobalt-59 nuclear magnetic resonance study of heterosite reactivities of alkynes in Ru–Co carbonyl–nitrosyl clustersPierre Braunstein,Feng Ying Jiao,Jacky Rosé,Pierre Granger,Fadila Balegroune,Odile Bars,Daniel Grandjean J. Chem. Soc. Dalton Trans. 1992 2543
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2. The heteronuclear cluster chemistry of the Group 1B metals. Part 1. Structural similarities and differences among mixed-metal cluster compounds containing copper, silver, or gold atoms ligated by phosphines. X-Ray crystal structures of [CuRu4(μ3-H)3(CO)12(PMePh2)] and [CuRu3(CO)9(C2But)(PPh3)]Robert A. Brice,Sheena C. Pearse,Ian D. Salter,Kim Henrick J. Chem. Soc. Dalton Trans. 1986 2181
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3. Synthesis of 6-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones via directed lithiation of 2-substituted 5-aminopyridine derivativesGordon W. Rewcastle,William A. Denny,R. Thomas Winters,Norman L. Colbry,H. D. Hollis Showalter J. Chem. Soc. Perkin Trans. 1 1996 2221
Additional information on 6-fluoropyridine-3-carboxamide
Recent Advances in the Study of 6-Fluoropyridine-3-carboxamide (CAS: 369-50-6)
6-Fluoropyridine-3-carboxamide (CAS: 369-50-6) is a fluorinated pyridine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. Recent studies have explored its potential as a key intermediate in the synthesis of bioactive molecules, particularly in the design of kinase inhibitors and antimicrobial agents. This research brief aims to summarize the latest findings related to this compound, highlighting its synthetic routes, biological activities, and potential therapeutic applications.
One of the most notable advancements in the study of 6-fluoropyridine-3-carboxamide is its role in the development of kinase inhibitors. Kinases are critical targets in cancer therapy, and the incorporation of fluorinated pyridine moieties has been shown to enhance the binding affinity and selectivity of these inhibitors. Recent research published in the Journal of Medicinal Chemistry demonstrated that derivatives of 6-fluoropyridine-3-carboxamide exhibit potent inhibitory activity against EGFR (epidermal growth factor receptor) and VEGFR (vascular endothelial growth factor receptor), two kinases implicated in tumor growth and angiogenesis. The study utilized molecular docking and in vitro assays to validate the compound's efficacy, paving the way for further optimization.
In addition to its applications in oncology, 6-fluoropyridine-3-carboxamide has also been investigated for its antimicrobial properties. A 2023 study in Bioorganic & Medicinal Chemistry Letters reported that this compound exhibits broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, a mechanism distinct from traditional antibiotics. These findings suggest that 6-fluoropyridine-3-carboxamide could serve as a scaffold for developing novel antimicrobial agents to address the growing issue of antibiotic resistance.
The synthetic routes to 6-fluoropyridine-3-carboxamide have also been a focus of recent research. A team from the University of Cambridge developed a novel, one-pot synthesis method that significantly improves yield and reduces waste compared to traditional approaches. This method, detailed in Organic Process Research & Development, employs palladium-catalyzed cross-coupling reactions and offers a scalable solution for industrial production. Such advancements in synthesis are critical for ensuring the compound's availability for further pharmacological studies and commercial applications.
Despite these promising developments, challenges remain in the clinical translation of 6-fluoropyridine-3-carboxamide-based therapeutics. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through rigorous preclinical testing. However, the compound's unique chemical properties and demonstrated biological activities make it a compelling candidate for future drug development efforts. Researchers are optimistic that continued exploration of its derivatives will yield new therapeutic options for cancer, infectious diseases, and other conditions.
In conclusion, 6-fluoropyridine-3-carboxamide (CAS: 369-50-6) represents a promising scaffold in medicinal chemistry, with recent studies underscoring its potential in kinase inhibition and antimicrobial therapy. The compound's versatility, coupled with advancements in synthetic methodologies, positions it as a valuable tool for drug discovery. Future research should focus on optimizing its pharmacokinetic properties and expanding its therapeutic applications to fully realize its potential in addressing unmet medical needs.
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